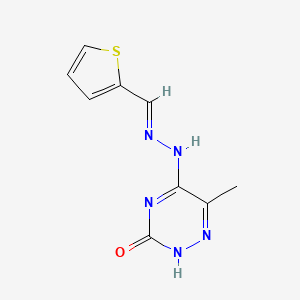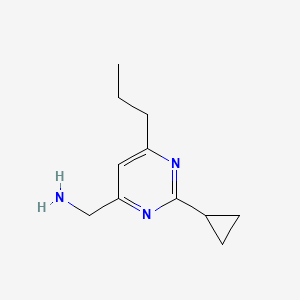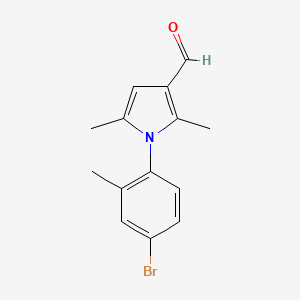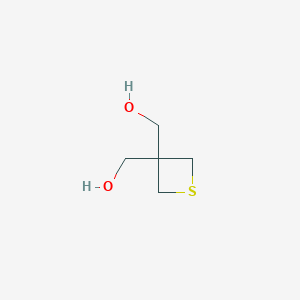![molecular formula C25H29N3O4S B14879173 5-(1,3-benzodioxol-5-yl)-8,8-dimethyl-2-[(3-methylbutyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14879173.png)
5-(1,3-benzodioxol-5-yl)-8,8-dimethyl-2-[(3-methylbutyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD04991442 is a chemical compound with unique properties and applications in various fields. It is known for its specific molecular structure and reactivity, making it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD04991442 involves several steps, including the selection of appropriate starting materials and reaction conditions. The process typically requires precise control of temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of MFCD04991442 is scaled up using advanced techniques such as continuous flow reactors and automated systems. These methods enhance efficiency and consistency, allowing for large-scale production while maintaining quality standards.
Chemical Reactions Analysis
Types of Reactions
MFCD04991442 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: In this reaction, one functional group in the molecule is replaced by another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of MFCD04991442 are carried out under specific conditions, such as controlled temperature and pressure, to achieve the desired outcomes. Common reagents include acids, bases, and solvents that facilitate the reactions.
Major Products Formed
The major products formed from the reactions of MFCD04991442 depend on the type of reaction and the reagents used. These products are often characterized by their unique physical and chemical properties, which are analyzed using techniques like spectroscopy and chromatography.
Scientific Research Applications
MFCD04991442 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is conducted to explore its potential therapeutic applications, such as its role in drug development and disease treatment.
Industry: MFCD04991442 is utilized in the production of materials and chemicals, contributing to advancements in manufacturing and technology.
Mechanism of Action
The mechanism of action of MFCD04991442 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to receptors or enzymes, altering their activity and triggering a cascade of biochemical reactions. The detailed understanding of these mechanisms is crucial for developing new applications and improving existing ones.
Properties
Molecular Formula |
C25H29N3O4S |
|---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-8,8-dimethyl-2-(3-methylbutylsulfanyl)-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C25H29N3O4S/c1-13(2)7-8-33-24-27-22-21(23(30)28-24)19(14-5-6-17-18(9-14)32-12-31-17)20-15(26-22)10-25(3,4)11-16(20)29/h5-6,9,13,19H,7-8,10-12H2,1-4H3,(H2,26,27,28,30) |
InChI Key |
GXYXGWYLPRNRCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC5=C(C=C4)OCO5)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Oxa-3,10-diazaspiro[5.6]dodecan-9-one](/img/structure/B14879106.png)





![2-[4-(difluoromethyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B14879139.png)


![Methyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14879150.png)
![6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridazin-3-ol](/img/structure/B14879167.png)
